11-Deoxyflurandrenolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h9,14-16,18,20,26H,5-8,10-12H2,1-4H3/t14-,15+,16+,18+,20-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQPCJFQLIAJD-WKDBRJKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934554 | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-01-8 | |
| Record name | Pregn-4-ene-3,20-dione, 6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxyflurandrenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α-fluoro-21-hydroxy-16-α,17-α-isopropylidenedioxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEOXYFLURANDRENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449HF17M9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 11 Deoxyflurandrenolone and Its Derivatives
Chemical Synthesis Strategies
Total chemical synthesis and semi-synthetic modifications of readily available steroid precursors are foundational to accessing complex corticosteroids. The primary challenges lie in achieving specific stereochemical configurations and installing functional groups at non-activated positions on the steroid nucleus.
Regioselective and Stereoselective Routes to the Steroid Core
The construction of the pregnane (B1235032) steroid core, characteristic of 11-Deoxyflurandrenolone, requires meticulous control over multiple chiral centers. The synthesis of related fluorinated corticosteroids, such as Triamcinolone (B434), provides a blueprint for the types of strategies employed. A common approach starts from a more accessible steroid like hydrocortisone (B1673445). chemicalbook.com
One multi-step synthesis to create a functionalized core involves:
Protection: The carbonyl groups at C3 and C20 of a starting steroid, like the 21-O-acetate of hydrocortisone, are protected as ketals using ethylene (B1197577) glycol. chemicalbook.com
Elimination: The 11β-hydroxyl group is removed through a dehydration process, often involving replacement with a chlorine atom using thionyl chloride followed by dehydrochlorination, to create a Δ⁹⁽¹¹⁾ double bond. chemicalbook.com
Hydroxylation at C16: Introduction of the 16α-hydroxyl group is a critical stereoselective step. This can be achieved by reacting a Δ¹⁶ intermediate with osmium tetroxide to form a vicinal diol at C16 and C17. chemicalbook.com The stereospecific synthesis of 16α-hydroxy-17-oxo steroids can also be accomplished via controlled alkaline hydrolysis of 16-bromo-17-ketones, which proceeds stereoselectively in high yields. osti.gov
Epoxidation and Fluorination: To introduce functionality at C9 and C11, the Δ⁹⁽¹¹⁾ double bond is first converted to a bromohydrin using N-bromoacetamide, which is then transformed into an epoxide. chemicalbook.com The subsequent opening of this epoxide ring with hydrofluoric acid stereoselectively installs the 9α-fluoro and 11β-hydroxyl groups. chemicalbook.com
These reaction sequences demonstrate the use of protecting groups and stereocontrolled reactions to build the complex, multi-functionalized steroid core. chemicalbook.comnumberanalytics.com
Table 1: Key Chemical Reactions in Steroid Core Synthesis
| Step | Reaction Type | Reagents | Key Transformation | Ref |
| 1 | Ketalization (Protection) | Ethylene Glycol | Protection of C3 and C20 carbonyls. | chemicalbook.com |
| 2 | Hydroxylation | Osmium Tetroxide | Stereoselective formation of a C16,C17-diol. | chemicalbook.com |
| 3 | Epoxidation | N-bromoacetamide, Potassium acetate (B1210297) | Formation of a 9,11-epoxide from a Δ⁹ double bond. | chemicalbook.com |
| 4 | Epoxide Ring Opening | Hydrofluoric Acid (HF) | Installation of 9α-fluoro and 11β-hydroxyl groups. | chemicalbook.com |
| 5 | Hydrolysis | Sodium Hydroxide in Methanol (B129727) | Stereoselective formation of 16α-hydroxy-17-ketones. | osti.gov |
Development of Novel Reaction Sequences for Derivatization
Derivatization of the steroid core is essential for modulating biological activity. Key derivatizations include fluorination, ketal formation, and oxidation state changes.
Fluorination is a common strategy to enhance the potency of corticosteroids. nih.gov The introduction of a fluorine atom at the C6α position, to convert a precursor into a flurandrenolide-type structure, is a significant challenge requiring high regioselectivity. numberanalytics.com Electrophilic fluorinating agents like Selectfluor® are used, although controlling the site of fluorination can be difficult. numberanalytics.com A more regioselective method involves converting a steroid into a 4-trimethylstannyl Δ⁴,3-keto derivative, which can then be treated with caesium fluoroxysulfate to install the fluorine atom specifically at the C4 position. rsc.org
Another critical derivatization is the formation of the 16,17-acetonide, a common feature in potent corticosteroids like triamcinolone acetonide. This is typically achieved by reacting the 16α,17α-diol with acetone (B3395972) in the presence of an acid catalyst, such as perchloric acid or tosic acid. google.com This reaction protects the diol and influences the conformation of the D-ring, which can impact receptor binding. A patent for the synthesis of triamcinolone acetonide acetate describes a process starting from an acetic acid tetraene raw material, which undergoes oxidation, a ring-reducing reaction, and fluorination to yield the final product with high purity. google.com
Further modifications can include the introduction of a double bond at the C1-C2 position, often accomplished through microbiological dehydrogenation, which converts a compound like hydrocortisone into prednisolone. chemicalbook.comresearchgate.net
Biocatalytic and Semi-Synthetic Approaches
Biocatalysis offers a powerful alternative to traditional chemical methods, providing high regio- and stereoselectivity for reactions that are otherwise challenging. ajol.info Whole-cell microorganisms and isolated enzymes are used extensively in steroid manufacturing. nih.gov
Enzyme-Mediated Transformations for Hydroxylation and Functionalization
Enzyme-mediated reactions are particularly valuable for the hydroxylation of non-activated carbon atoms in the steroid nucleus. ajol.info The 11β-hydroxylation reaction is a key step in the synthesis of many corticosteroids, converting an 11-deoxy precursor (like this compound) into its biologically active 11β-hydroxy form (Flurandrenolide).
Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for these transformations. nih.govcsic.es Fungal systems are particularly well-known for this capability. For instance, the 11β-hydroxylase system from the fungus Cochliobolus lunatus (anamorph Curvularia lunata) is used industrially to produce hydrocortisone from cortexolone (Reichstein's Substance S). nih.govresearchgate.net This system consists of a specific CYP enzyme and a complementary NADPH-cytochrome P450 reductase (CPR). nih.gov Researchers have successfully identified the genes for both components in C. lunatus and expressed them in a bacterial host, Corynebacterium glutamicum, creating a recombinant strain capable of performing 11β-hydroxylation on various steroid substrates. nih.govcsic.es
Other enzymes and organisms are also effective. Aspergillus ochraceus has been shown to perform 11-hydroxylation of cortexolone. researchgate.net Furthermore, advances in genetic and metabolic engineering are continually improving the efficiency and selectivity of these enzymatic processes. csic.es
Microbiological Conversion Systems for this compound Precursors
Whole-cell biotransformation is a cornerstone of industrial steroid synthesis, leveraging the metabolic machinery of microorganisms to perform specific chemical modifications. Fungi are particularly adept at hydroxylation reactions.
The filamentous fungus Cunninghamella elegans has demonstrated significant activity in the 11β-hydroxylation of cortexolone. ajol.info To improve process stability and efficiency, researchers have developed methods using immobilized fungal cells or protoplasts (cells with the cell wall removed). ajol.info Protoplasts of C. elegans entrapped in calcium alginate gel showed significantly higher and more stable hydroxylation activity compared to free protoplasts, being reusable for over 13 cycles. ajol.info Similarly, spores of Curvularia lunata have been immobilized in photo-cross-linkable resin gels, with the resulting mycelium effectively hydroxylating cortexolone to hydrocortisone over multiple cycles. researchgate.net
These microbiological systems offer a direct and highly selective route to essential steroid intermediates. The choice of microbial strain is critical for achieving the desired reaction with high yield and minimizing by-product formation. researchgate.net
Table 2: Microbial Systems for 11β-Hydroxylation of Steroid Precursors
| Microorganism | System Type | Substrate | Product | Key Findings | Ref |
| Cunninghamella elegans | Immobilized Protoplasts | Cortexolone | Hydrocortisone | Higher activity and stability than free protoplasts; reusable for 13 cycles. | ajol.info |
| Curvularia lunata | Immobilized Mycelium | Cortexolone | Hydrocortisone | System was stable for 50 cycles over 100 days; effective product dissolution with DMSO. | researchgate.net |
| Aspergillus ochraceus | Whole-cell Fermentation | Cortexolone | Hydrocortisone | Successful biotransformation; product purified by preparative TLC. | researchgate.net |
| Corynebacterium glutamicum (recombinant) | Recombinant Whole-cell | Progesterone (B1679170), Cortexolone | 11β-Hydroxyprogesterone, Hydrocortisone | Successful expression of fungal (C. lunatus) 11β-hydroxylase system in a bacterial host. | nih.govcsic.es |
Analytical Research Methods for 11 Deoxyflurandrenolone and Its Metabolites
Chromatographic Separation Techniques for Research Samples
Chromatography is a fundamental technique for separating complex mixtures into their individual components. bioanalysis-zone.com This is achieved by distributing the components between a stationary phase and a mobile phase. bioanalysis-zone.com Analytes that interact more strongly with the stationary phase move more slowly, while those with a greater affinity for the mobile phase move more quickly, thus effecting separation. bioanalysis-zone.comyoutube.com For the analysis of 11-Deoxyflurandrenolone and its metabolites, both liquid and gas chromatography are employed, often in tandem with mass spectrometry.
Advanced Liquid Chromatography for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org
For the analysis of polar and hydrophilic compounds like steroid metabolites, which may not be well-retained by traditional reversed-phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. wikipedia.org HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent, providing unique selectivity for polar analytes. wikipedia.org The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures, such as those encountered in metabolomics studies. nih.govunl.edu
A typical LC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase where separation occurs, and a detector to measure the eluted analytes. youtube.com The output, a chromatogram, plots signal intensity against retention time, with each peak representing a different component. youtube.comwikipedia.org
Table 1: Common Liquid Chromatography Parameters for Steroid Metabolite Analysis
| Parameter | Description | Typical Application |
|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18, Phenyl, HILIC phases are common for steroid analysis. mdpi.com |
| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water with acetonitrile (B52724) or methanol (B129727) are frequently used. nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.2-1.0 mL/min for analytical separations. |
| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | Often set between 25-40 °C. |
| Injection Volume | The amount of sample introduced into the system. | Usually in the microliter range (1-10 µL). wikipedia.org |
| Detector | The device used to detect the analytes as they elute from the column. | UV detectors and mass spectrometers are commonly used. wikipedia.org |
Gas Chromatography Methods for Volatile Analyte Characterization
Gas chromatography (GC) is a separation technique used for analyzing volatile substances that can be vaporized without decomposing. wikipedia.orglibretexts.org In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column. libretexts.org The column contains a stationary phase, which can be a solid (gas-solid chromatography) or a liquid coated on a solid support (gas-liquid chromatography). d-nb.info Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. wikipedia.org
GC is a well-established method for the analysis of organic compounds and is widely used in the pharmaceutical and chemical industries. d-nb.info For non-volatile compounds like steroids, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis.
A standard gas chromatograph includes an injection port, a column housed in a temperature-controlled oven, a carrier gas supply, and a detector. clu-in.org The choice of detector depends on the analyte; flame ionization detectors (FID) and mass spectrometers (MS) are common. libretexts.org
Table 2: Typical Gas Chromatography Conditions for Steroid Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | The tube containing the stationary phase. | Capillary columns with various stationary phases (e.g., polysiloxanes) are common. wikipedia.org |
| Carrier Gas | The inert gas that transports the sample. | Helium or Hydrogen are often used. wikipedia.org |
| Inlet Temperature | The temperature of the injection port, where the sample is vaporized. | Typically set high enough to ensure rapid vaporization without degradation (e.g., 250-300 °C). |
| Oven Temperature Program | The temperature of the column is often ramped during the analysis to elute compounds with a wide range of boiling points. | A typical program might start at a lower temperature and increase to a higher temperature. |
| Detector | The device that detects the separated components. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). libretexts.org |
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of this compound and its metabolites. rsc.orgmdpi.comrsc.org These methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the analytes.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with high accuracy. thermofisher.com This high accuracy allows for the determination of the elemental composition of a molecule, which is crucial for identifying unknown metabolites. nih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a primary tool for metabolite profiling and identification in drug metabolism studies. thermofisher.comiqvia.com
In a typical LC-HRMS experiment, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. These ions are then separated based on their mass-to-charge ratio and detected. By analyzing the fragmentation patterns of the ions (MS/MS), detailed structural information can be obtained. nih.gov This approach is particularly useful for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. nih.gov
Table 3: Key Features of High-Resolution Mass Spectrometry in Metabolite Identification
| Feature | Description | Importance in Research |
|---|---|---|
| High Mass Accuracy | The ability to measure mass with very low error (typically <5 ppm). thermofisher.com | Enables confident determination of elemental composition. nih.gov |
| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Allows for the separation of isobaric interferences. nih.gov |
| MS/MS Fragmentation | The process of fragmenting ions to obtain structural information. | Provides key data for elucidating the structure of metabolites. thermofisher.com |
| Sensitivity | The ability to detect very low concentrations of analytes. | Crucial for identifying low-abundance metabolites in biological samples. lcms.cz |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. wikipedia.org It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms and the three-dimensional structure of a molecule. wikipedia.orgnih.gov For complex molecules like steroids, NMR is essential for unambiguous structure confirmation and for determining the stereochemistry of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms. emerypharma.com For instance, COSY shows which protons are coupled to each other, while HSQC identifies which protons are directly attached to which carbons. emerypharma.com HMBC provides information about longer-range couplings between protons and carbons. emerypharma.com
| NOESY | Detects through-space interactions between protons that are close to each other. wikipedia.org | Provides information about the stereochemistry and three-dimensional conformation of the steroid. |
Radiochemical Labeling for Mechanistic and Distribution Studies
Radiochemical labeling involves incorporating a radioactive isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into a molecule of interest. mdpi.comnih.gov This technique is invaluable for studying the in vivo behavior of drugs and their metabolites, including their absorption, distribution, metabolism, and excretion (ADME). Positron Emission Tomography (PET) is an imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in the body. nih.gov
By labeling this compound with a positron-emitting radionuclide, its fate in a biological system can be tracked with high sensitivity. youtube.com This allows researchers to conduct mechanistic studies to understand how the compound is metabolized and to perform distribution studies to see where the compound and its metabolites accumulate in the body. The short half-life of isotopes like ¹¹C (20.4 minutes) makes them suitable for these types of in vivo studies. youtube.com The synthesis of radiolabeled compounds often involves specialized chemical reactions, such as methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov
Table 5: Common Radionuclides Used in Drug Metabolism Studies
| Radionuclide | Half-life | Common Labeling Precursor | Application |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes youtube.com | [¹¹C]CO₂, [¹¹C]CH₃I, [¹¹C]CH₃OTf nih.gov | PET imaging for in vivo mechanistic and distribution studies. |
| Fluorine-18 (¹⁸F) | 109.8 minutes nih.gov | [¹⁸F]Fluoride | PET imaging, often used for studies requiring a longer imaging time. |
| Tritium (³H) | 12.3 years | Various tritiated precursors | Quantitative tissue distribution studies (autoradiography), in vitro metabolism studies. |
| Carbon-14 (¹⁴C) | 5730 years | Various ¹⁴C-labeled precursors | Mass balance studies, metabolite profiling in excreta. |
Molecular Mechanisms of Action and Biochemical Interactions of 11 Deoxyflurandrenolone
Receptor Binding Kinetics and Thermodynamics
The primary mechanism of action for corticosteroids like 11-Deoxyflurandrenolone involves binding to and activating intracellular glucocorticoid (GR) and mineralocorticoid receptors (MR). wjgnet.comwikipedia.org These receptors are ligand-inducible transcription factors that, upon binding to a steroid, translocate from the cytoplasm to the nucleus to modulate gene expression. researchgate.net The affinity and kinetics of this binding are fundamental determinants of the compound's potency and duration of action.
Quantitative Ligand-Receptor Interaction Studies (e.g., Kd, Ki determination)
Quantitative studies to determine the dissociation constant (Kd) and inhibition constant (Ki) are essential for characterizing the affinity of a ligand for its receptor. The Kd represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, with a lower Kd value indicating higher affinity. plos.org Similarly, the Ki value quantifies the binding affinity of an inhibitor to an enzyme. libretexts.org
The relative receptor affinity (RRA) is another common measure, often determined through competitive binding assays against a standard, such as dexamethasone (B1670325). For instance, the highly potent glucocorticoid mometasone (B142194) furoate has a relative receptor affinity of about 2200, with dexamethasone set at 100. nih.gov Such quantitative data for this compound remains to be published.
Table 1: Key Parameters in Ligand-Receptor Interaction
| Parameter | Definition | Significance |
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A measure of the affinity of a ligand for its receptor; a lower Kd indicates a higher affinity. |
| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | A measure of the binding affinity of an inhibitor to an enzyme or receptor. |
| Relative Receptor Affinity (RRA) | The ratio of binding affinity of a test compound compared to a standard reference compound. | Allows for the comparison of the potency of different compounds under standardized conditions. |
Computational Modeling of this compound Receptor Complexes
Computational modeling, including molecular docking and molecular dynamics simulations, serves as a powerful tool to predict and analyze the interaction between a ligand and its receptor at an atomic level. frontiersin.orgnih.gov These methods can elucidate the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding free energy. Such studies are instrumental in understanding structure-activity relationships and in the rational design of new drugs. libretexts.org
As of now, there are no specific published computational modeling studies focusing on the complex formed between this compound and either the glucocorticoid or mineralocorticoid receptors. General computational models for other corticosteroid-receptor complexes exist, providing a framework for how such interactions might be studied for this compound in the future. frontiersin.orgnih.gov
Investigations into Allosteric Modulatory Mechanisms
Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. plos.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. plos.org Investigations into such mechanisms are crucial as they can reveal more subtle and potentially more specific ways to control receptor activity.
Currently, there is no information available in the scientific literature to suggest that this compound engages in allosteric modulatory mechanisms with its primary receptor targets. Research in this area for corticosteroids is generally less common than for other classes of drugs.
Enzyme-Compound Interaction Research
The biotransformation of corticosteroids is a critical aspect of their pharmacology, influencing their duration of action and the generation of active or inactive metabolites. The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in this process. wikipedia.orgmedsafe.govt.nz
Characterization of Cytochrome P450-Mediated Metabolism
The CYP3A4 enzyme, predominantly found in the liver and intestine, is responsible for the metabolism of a vast number of drugs, including many steroids. medsafe.govt.nzwikipedia.org It catalyzes oxidative reactions, such as hydroxylation, which typically render the compounds more water-soluble and facilitate their excretion. wikipedia.org The activity of CYP3A4 can vary significantly among individuals due to genetic and environmental factors, leading to differences in drug response. medsafe.govt.nz
Specific studies detailing the metabolism of this compound by Cytochrome P450 enzymes have not been identified in the available literature. However, based on the metabolism of other structurally related corticosteroids, it is highly probable that CYP3A4 is involved in its biotransformation. For example, many glucocorticoids are known inducers of CYP3A4. medsafe.govt.nz Further research is required to identify the specific metabolites of this compound and the CYP isoforms responsible for their formation.
Kinetic Analysis of Enzyme Inhibition and Activation by this compound
Beyond being substrates for enzymes, some drugs can also act as inhibitors or inducers of enzyme activity. nih.govmdpi.comwjgnet.com Enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme, often expressed as an IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). libretexts.org Kinetic analysis can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
There are currently no published studies that provide a kinetic analysis of enzyme inhibition or activation by this compound. Therefore, its potential to modulate the activity of key drug-metabolizing enzymes like CYP3A4 remains uncharacterized.
Structural Determinants of Enzyme-11-Deoxyflurandrenolone Recognition
The interaction between this compound and various enzymes is dictated by its distinct three-dimensional structure. The specific arrangement of its steroid nucleus and the presence of particular functional groups are key determinants of its recognition and subsequent metabolism by enzymes. The absence of a hydroxyl group at the C-11 position is a defining feature that significantly influences its biochemical interactions, distinguishing it from many other corticosteroids.
The recognition of corticosteroids by enzymes is a highly specific process, largely dependent on the steroid's ability to fit within the active site of the enzyme. This fit is governed by a combination of hydrophobic interactions with the steroid's core structure and specific hydrogen bonds with its hydrophilic functional groups. researchgate.net For glucocorticoids, the presence of a hydroxyl group at the C-11 position is of paramount importance for binding to the glucocorticoid receptor (GR) and for their anti-inflammatory activity. derangedphysiology.comoup.com This hydroxyl group typically forms crucial hydrogen bonds within the receptor's binding pocket, anchoring the molecule in a specific orientation. researchgate.net
In the case of this compound, the lack of this C-11 hydroxyl group fundamentally alters its interaction with enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD). These enzymes are responsible for the interconversion of active 11β-hydroxycorticosteroids and their inactive 11-keto counterparts. oup.com The absence of the C-11 hydroxyl means that this compound is not a substrate for the oxidative activity of 11β-HSD2, an enzyme that typically inactivates potent glucocorticoids. oup.com
Furthermore, the structural characteristics of this compound, inherited from its parent compound Flurandrenolone, such as fluorination, can also influence enzyme recognition. For instance, fluorination at certain positions has been shown to affect the reductase and oxidase activities of 11β-HSD enzymes. oup.com
The table below summarizes the key structural features of corticosteroids and their general influence on enzyme and receptor recognition, providing a framework for understanding the likely interactions of this compound.
| Structural Feature | General Influence on Enzyme/Receptor Recognition | Likely Implication for this compound |
| 3-keto-4-ene group | Essential for binding to both glucocorticoid and mineralocorticoid receptors. | Maintained in this compound, allowing for receptor interaction. |
| Absence of 11β-hydroxyl group | Significantly reduces affinity for the glucocorticoid receptor, diminishing glucocorticoid activity. derangedphysiology.com Potentiates mineralocorticoid activity. bioscientifica.com | Reduced glucocorticoid effect and probable potent mineralocorticoid activity. |
| 21-hydroxyl group | Important for mineralocorticoid activity. | Present in this compound, contributing to its potential mineralocorticoid effects. |
| Fluorination (e.g., at 6α or 9α) | Can enhance glucocorticoid potency and alter metabolism by 11β-HSD enzymes. oup.com | The specific fluorination pattern of this compound will modulate its receptor affinity and metabolic stability. |
| 17α-hydroxyl group | Contributes to glucocorticoid receptor binding specificity. researchgate.net | The presence of this group in this compound influences its binding orientation within receptor pockets. |
Metabolic Pathways and Biotransformation Research of 11 Deoxyflurandrenolone
In Vitro Metabolic Profiling and Metabolite Identification
There is no specific information available from in vitro studies detailing the metabolic profile or identifying the metabolites of 11-Deoxyflurandrenolone. Such studies are crucial for understanding the biotransformation of a drug candidate and identifying any potentially active or reactive metabolites. drugbank.com
Characterization of Phase I Biotransformations (e.g., Oxidative Metabolism)
No studies detailing the Phase I biotransformation of this compound were found. Phase I reactions, typically involving oxidation, reduction, or hydrolysis, serve to introduce or expose functional groups on a compound, making it more polar. drughunter.com For many steroids, these reactions are catalyzed by the Cytochrome P450 (CYP) family of enzymes. nih.gov Common oxidative reactions for other corticosteroids include hydroxylation. nih.gov However, without specific experimental data, it is not possible to state which, if any, of these reactions apply to this compound.
Elucidation of Phase II Conjugation Pathways
There is no published research on the Phase II conjugation pathways for this compound. Phase II metabolism involves the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the parent drug or its Phase I metabolites. uomus.edu.iqreactome.org These conjugation reactions significantly increase water solubility, facilitating the excretion of the compound from the body. uomus.edu.iq While corticosteroids can undergo Phase II metabolism, the specific conjugates of this compound have not been identified. nih.govnih.gov
Enzymatic Systems Involved in this compound Metabolism
The specific enzymatic systems responsible for the metabolism of this compound have not been characterized.
Contribution of Specific Enzyme Isoforms (e.g., Steroid Hydroxylases)
No studies have identified the specific enzyme isoforms, such as particular CYP450s or steroid hydroxylases, that contribute to the metabolism of this compound. For other glucocorticoids, enzymes from the CYP3A subfamily (e.g., CYP3A4) are known to be significantly involved in their metabolism. nih.gov It is plausible that similar enzymes could be involved in the biotransformation of this compound, but this has not been experimentally verified.
Subcellular Localization of Metabolic Activities
The subcellular location of metabolic activities for this compound is unknown. Generally, the enzymes responsible for Phase I metabolism of many drugs, the cytochrome P450s, are located in the endoplasmic reticulum of liver cells. nih.gov Most Phase II enzymes are located in the cytosol, with the exception of UDP-glucuronosyltransferases (UGTs), which are also microsomal. reactome.org
Metabolic Flux Analysis in Cellular Models
No research is available on the use of metabolic flux analysis (MFA) to study the metabolism of this compound in any cellular model. MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed view of cellular metabolism. youtube.com This type of analysis has not been applied to investigate the biotransformation of this particular compound.
Data Tables
Table 1: Summary of Phase I Metabolites of this compound This table is intentionally left blank as no specific Phase I metabolites have been identified in the reviewed literature.
| Metabolite | Biotransformation Reaction | Analytical Method |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Summary of Phase II Conjugates of this compound This table is intentionally left blank as no specific Phase II conjugates have been identified in the reviewed literature.
| Conjugate | Conjugation Pathway | Enzyme Family |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 3: Enzymes Implicated in Steroid Metabolism (General) This table provides a general overview of enzymes involved in corticosteroid metabolism. Their specific activity on this compound has not been confirmed.
| Enzyme Family | Specific Isoform Example | Typical Reaction | Subcellular Location |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Oxidation (Hydroxylation) | Endoplasmic Reticulum |
| UDP-glucuronosyltransferases | UGTs | Glucuronidation | Endoplasmic Reticulum |
| Sulfotransferases | SULTs | Sulfation | Cytosol |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 11 Deoxyflurandrenolone Analogs
Correlating Structural Modifications with Biochemical Efficacy
The biochemical efficacy of 11-Deoxyflurandrenolone analogs is intrinsically linked to their ability to bind to and activate target receptors, primarily the glucocorticoid receptor (GR). Key structural features of the steroid nucleus and its substituents are determinants of this interaction. For glucocorticoids in general, the 3-keto group and the double bond between carbons 4 and 5 in the A-ring are considered essential for significant activity. ingentaconnect.com Furthermore, an 11β-hydroxyl group is typically required for potent glucocorticoid activity; however, as an 11-deoxy corticoid, this compound's activity relies on other structural modifications. ingentaconnect.com
Research into adrenal steroid analogs has shown that the removal of the C-19 methyl group in 11-deoxy steroids consistently leads to increased receptor activity. nih.gov For instance, 19-nordeoxycorticosterone (B1217766) demonstrates a threefold higher affinity for the mineralocorticoid receptor (MR) and a 1.5-fold increase in affinity for the glucocorticoid receptor (GR) compared to its parent compound. nih.gov This suggests that modifications at the C-19 position of this compound could similarly enhance its biological activity.
The selectivity of this compound analogs for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid receptor, is a critical aspect of their therapeutic profile. Substitutions at various positions on the steroid backbone play a significant role in determining this selectivity.
Halogenation, particularly at the 6α and 9α positions, is a common strategy to enhance glucocorticoid activity and can also influence receptor selectivity. ingentaconnect.com For example, the introduction of a 9α-fluoro group generally increases glucocorticoid potency. plos.org Modifications at the C-16 and C-17 positions are also pivotal. Substitutions at C-16 can reduce or eliminate mineralocorticoid activity, thereby increasing selectivity for the GR. ingentaconnect.com The nature of the substituent at the C-17α position is also a key determinant of potency and selectivity. For instance, bulky substituents at this position, such as a furoate group, can completely fill the ligand-binding pocket of the GR, leading to additional anchor contacts and high-affinity binding. nih.govnih.gov
| Compound/Analog | Modification | Effect on Receptor Affinity/Activity |
| This compound | Baseline Structure | Reference compound |
| Analog A | 9α-Fluorination | Increased glucocorticoid receptor affinity. ingentaconnect.com |
| Analog B | 16α-Methylation | Reduced mineralocorticoid receptor affinity, enhancing GR selectivity. ingentaconnect.com |
| Analog C | 17α-Hydroxyl | Important for activity. plos.org |
| Analog D | C-19 Demethylation (19-nor) | Increased affinity for both GR and MR in 11-deoxy steroids. nih.gov |
For instance, the orientation of the substituent at the 17α-position is crucial. The (R)- or (S)-configuration of substituents at chiral centers introduced through modification can dramatically alter binding affinity and efficacy. Studies on other corticosteroids have shown that different epimers at a newly introduced chiral center can have vastly different activities. nih.gov The precise stereochemistry of the entire molecule is essential for establishing the necessary hydrogen bonds and van der Waals interactions within the ligand-binding domain of the glucocorticoid receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the efficacy of novel, unsynthesized analogs.
The development of a QSAR model for this compound analogs would involve several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinities) would be compiled. The three-dimensional structures of these molecules would then be used to calculate a variety of molecular descriptors. nih.gov
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then employed to build a model that links the descriptors to the observed activity. sci-hub.se The predictive power of the model is assessed through a process of validation, often using a separate set of compounds (a test set) that were not used in the model's development. nih.gov
For glucocorticoids, several types of molecular descriptors have been identified as important for predicting receptor binding affinity. These can be broadly categorized as follows:
Steric Descriptors: These relate to the size and shape of the molecule. Van der Waals surface area has been shown to be a useful predictor for strong glucocorticoid receptor binders. uni-ruse.bg
Electronic Descriptors: These describe the electronic properties of the molecule. Van der Waals partial negative surface area has been found to be important for moderate binders. uni-ruse.bg The presence and nature of electron-withdrawing groups, such as halogens, can significantly impact activity.
Lipophilicity Descriptors: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. For some series of corticosteroids, an increase in lipophilicity has been correlated with increased receptor binding affinity. ingentaconnect.com
Topological Descriptors: These describe the connectivity and branching of the molecule's atoms.
| Descriptor Type | Specific Descriptor Example | Relevance to Glucocorticoid Activity |
| Steric | Van der Waals Surface Area | Important for overall fit and interaction with the receptor binding pocket. uni-ruse.bg |
| Electronic | Partial Negative Surface Area | Reflects the potential for electrostatic interactions and hydrogen bonding. uni-ruse.bg |
| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to the hydrophobic ligand-binding domain. ingentaconnect.com |
| Indicator Variables | Presence/Absence of specific substituents (e.g., 9α-fluoro) | Can be used to model the significant impact of key functional groups on activity. ingentaconnect.com |
Rational Design Principles for Optimized this compound Derivatives
The insights gained from SAR, SMR, and QSAR studies provide a solid foundation for the rational design of new this compound derivatives with improved therapeutic profiles. The goal is to enhance potency and selectivity while minimizing potential side effects.
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target receptor, in this case, the glucocorticoid receptor's ligand-binding domain. nih.govnih.gov By examining the crystal structure of the receptor with a bound ligand, researchers can identify key interactions and unoccupied pockets that can be targeted with novel substituents. For example, designing a C-17α substituent that completely fills the ligand-binding pocket can significantly enhance potency. nih.govnih.gov
Another design principle is the concept of "soft" glucocorticoids. ingentaconnect.com This approach involves designing molecules that are active at the target site but are rapidly metabolized to inactive forms upon entering systemic circulation. This can be achieved by incorporating metabolically labile functional groups into the structure. The aim is to create derivatives with a high therapeutic index, maximizing local efficacy while minimizing systemic side effects. ingentaconnect.com
Computational Chemistry and in Silico Approaches in 11 Deoxyflurandrenolone Research
Molecular Dynamics Simulations for Conformational and Binding Analysis
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing scientists to observe the movement of atoms and molecules over time. oncotarget.com This technique solves Newton's equations of motion for a system of atoms, generating a trajectory that reveals how a molecule like 11-Deoxyflurandrenolone behaves, flexes, and interacts with its environment at an atomic level. nih.govmdpi.com Such simulations are particularly valuable for studying dynamic processes like protein-ligand binding and the influence of solvents on molecular conformation. nih.gov
The biological activity of a steroid like this compound is mediated by its interaction with specific protein targets, such as the glucocorticoid receptor (GR). oncotarget.commdpi.com MD simulations are a crucial tool for studying the dynamics of this binding process. nih.gov In a typical simulation, a system is constructed containing the this compound molecule, the receptor protein (often obtained from a crystal structure or homology model), and surrounding solvent molecules (usually water) and ions to mimic physiological conditions.
The simulation tracks the trajectory of every atom, providing a detailed view of how the ligand finds its binding site, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex. nih.govplos.org Key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex can be identified and their strengths quantified. Analysis of MD simulations on related corticosteroid-receptor complexes has shown that the flexibility of both the steroid's ring structure and the receptor's binding pocket are critical for achieving a stable interaction. nih.govroyalsocietypublishing.org For this compound, MD simulations could elucidate how its specific functional groups contribute to its binding affinity and selectivity for the glucocorticoid receptor, providing insights that are vital for drug design. nih.gov
Hypothetical Research Finding: Binding Energy Analysis
An MD simulation of this compound bound to the glucocorticoid receptor could be used to calculate the binding free energy, breaking it down into its constituent parts. This analysis helps identify the primary forces driving the interaction.
| Component | Calculated Energy (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 51.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -27.5 |
This interactive table presents hypothetical data illustrating the type of results obtained from an MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis of an MD trajectory.
The behavior of a molecule is profoundly influenced by its solvent environment. researchgate.net MD simulations can effectively model how solvent molecules, such as water in a biological system or other solvents used in synthesis, affect the conformation and properties of this compound. acs.orgresearchgate.net In solution, a balance exists between the molecule's internal energy and its stabilizing interactions with the solvent. mdpi.com
By running simulations in different explicit solvents (e.g., water, chloroform, dimethyl sulfoxide), researchers can observe how the solvent shell forms around the steroid and how this influences its three-dimensional shape. mdpi.comacs.org For example, in a polar solvent like water, the hydrophilic parts of this compound (like its hydroxyl and carbonyl groups) will form hydrogen bonds with water molecules, while the hydrophobic steroid core will tend to be shielded. In a non-polar environment, such as a lipid membrane, the molecule's orientation and conformation would be expected to change significantly. nih.gov These simulations can quantify solvent effects by measuring properties like the radius of gyration (a measure of molecular compactness) or the number of solute-solvent hydrogen bonds over time.
Hypothetical Research Finding: Solvent-Dependent Conformational Stability
Simulations could show how the average conformation of this compound changes in different environments, reflected by its radius of gyration.
| Solvent | Average Radius of Gyration (Å) |
| Water | 5.8 |
| Chloroform | 5.6 |
| Dimethyl Sulfoxide (DMSO) | 5.7 |
| Vacuum | 5.5 |
This interactive table displays hypothetical values for the radius of gyration, illustrating how solvent interactions can cause the molecule to adopt a slightly more extended or compact average structure.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a fundamental understanding of a molecule's electronic structure, stability, and chemical reactivity. oncotarget.com Methods like Density Functional Theory (DFT) are widely used to study steroids, offering a balance of accuracy and computational cost. nih.govunesp.brnih.gov These calculations are essential for exploring the molecule's intrinsic properties, independent of its environment.
A molecule as complex as this compound can exist in numerous three-dimensional shapes, or conformations, arising from rotations around its single bonds and the flexibility of its ring structures. acs.org Quantum chemical calculations are used to perform energy minimization, a process that identifies the most stable, low-energy conformations. plos.org
Starting from various possible structures, the geometry is optimized to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com This allows for the identification of one or more stable conformers and the calculation of their relative energies. For corticosteroids, studies have shown that the flexibility of the D-ring and the orientation of the side chain at the C17 position are particularly important for biological activity. acs.org A thorough conformational analysis of this compound would reveal its preferred 3D structure(s), which is a critical first step in understanding how it fits into a receptor's binding site. acs.org
Hypothetical Research Finding: Relative Energies of Conformers
A quantum chemical study could identify several low-energy conformers of this compound, differing primarily in the D-ring pucker or side-chain orientation.
| Conformer ID | D-Ring Conformation | Relative Energy (kcal/mol) |
| Conf-1 | 13β-Envelope | 0.00 |
| Conf-2 | 14α-Half-Chair | 1.25 |
| Conf-3 | 13β,14α-Half-Chair | 1.89 |
This interactive table presents hypothetical relative energies for different conformers of this compound as would be determined by DFT calculations. The most stable conformer is set as the reference (0.00 kcal/mol).
Transition State Theory (TST) provides a framework for understanding the rates and pathways of chemical reactions. royalsocietypublishing.orgnih.gov Quantum chemical calculations are used to map the potential energy surface of a reaction, identifying the reactants, products, and the high-energy transition state that connects them. tandfonline.comwashington.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov
This approach is highly relevant for studying the metabolism of this compound, which likely involves enzymatic reactions such as hydroxylation by cytochrome P450 enzymes. mdpi.comacs.org Researchers can model the key chemical step, often a hydrogen atom abstraction, to calculate the activation energy for different potential sites on the molecule. acs.orgnih.gov This allows for the prediction of the most likely sites of metabolism. Such studies on other steroids have successfully explained their metabolic profiles by analyzing the properties of the reaction transition states. mdpi.comnih.gov
Hypothetical Research Finding: Metabolic Reaction Profile
Quantum chemical calculations could be used to predict the most likely site of hydroxylation on this compound by calculating the activation energy for hydrogen abstraction at different carbon atoms.
| Reaction Site | Reaction Type | Calculated Activation Energy (kcal/mol) |
| C6-β | Hydroxylation | 18.5 |
| C16-α | Hydroxylation | 22.1 |
| C21 | Hydroxylation | 19.8 |
This interactive table shows hypothetical activation energies for a metabolic hydroxylation reaction. The lower the activation energy, the more favorable the reaction pathway, suggesting C6-β as a potential primary site of metabolism in this illustrative example.
Chemoinformatics and Virtual Screening Methodologies
Chemoinformatics applies computational methods to analyze large datasets of chemical information. acs.org A key application is virtual screening, a technique used to search vast libraries of digital compounds to identify those with a high probability of binding to a specific biological target. researchgate.netresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab. tandfonline.com
For a molecule like this compound, chemoinformatics begins with the calculation of molecular descriptors—numerical values that encode various aspects of the molecule's structure and properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors). acs.org These descriptors can be used to build a quantitative structure-activity relationship (QSAR) model or a pharmacophore model. A pharmacophore represents the essential 3D arrangement of features required for biological activity.
This model can then be used to screen large databases for other molecules that match these features. researchgate.net Such ligand-based virtual screening has been successfully applied to discover novel modulators of the glucocorticoid receptor. tandfonline.comnih.gov This methodology could be used to find molecules with similar properties to this compound or to identify potential new lead compounds for drug development. nih.gov
Illustrative Data: Molecular Descriptors for this compound
A standard chemoinformatics workflow would calculate a wide range of molecular descriptors for this compound to quantify its physicochemical properties for use in virtual screening or QSAR modeling.
| Descriptor | Value |
| Molecular Weight | 420.5 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.5 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 72.8 Ų |
| Number of Rotatable Bonds | 3 |
This interactive table lists key molecular descriptors for this compound, which are fundamental to chemoinformatic analyses and virtual screening campaigns.
Ligand-Based and Structure-Based Virtual Screening
Virtual screening (VS) is a key computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. wikipedia.org This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. tandfonline.commdpi.com
Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. oxfordglobal.com This method is employed when the three-dimensional structure of the target protein is unknown, relying instead on the information of known active ligands. mdpi.comoxfordglobal.com Techniques used in LBVS include the analysis of 2D chemical similarity, shape-based screening, and the development of pharmacophore models. wikipedia.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. mdpi.com For instance, a ligand-based virtual screening was previously used to screen hundreds of thousands of compounds to identify novel nonsteroidal GR modulators based on a pharmacophore model. tandfonline.com Software like Blaze™ utilizes the 3D electrostatics and shape of a known ligand to rapidly search chemical collections for molecules with similar properties, which can be used to find non-steroidal replacements for compounds like this compound. cresset-group.com
Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target protein, such as the glucocorticoid receptor, is available. tandfonline.com The most common SBVS technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. wikipedia.org A scoring function is then used to estimate the binding affinity, with lower binding energies typically indicating a more favorable interaction. researchgate.neteuropeanreview.org This approach has been widely used in the discovery of new GR modulators. researchgate.nettandfonline.comtandfonline.com For example, a structure-based virtual screening of the ZINC database, using glucocorticoid agonists as templates, identified several potential new compounds. researchgate.net Subsequent molecular docking studies predicted strong binding energies for the top candidates, indicating their potential as potent glucocorticoid modulators. researchgate.net
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Budesonide (Reference) | -11.5 |
| ZINC_000002083318 | -11.5 |
| ZINC_000253697499 | -10.5 |
| ZINC_000003845653 | -9.5 |
Data Mining and Analysis of Chemical Libraries
Data mining of chemical libraries is a crucial step in modern drug discovery, allowing researchers to explore vast chemical spaces for novel therapeutic agents. frontiersin.org Large public databases such as PubChem, ChEMBL, and the ZINC database contain millions of compounds that can be computationally screened. researchgate.netacs.org In the context of corticosteroid research, these libraries are mined to identify new scaffolds that could modulate the glucocorticoid receptor.
The process often involves a combination of ligand-based and structure-based methods. For example, researchers might create a focused library of steroid-like compounds by performing a pharmacophore search and molecular docking on a large screening collection. uorsy.com One study describes the creation of a steroid-like library by selecting compounds from available structures of common steroid targets in the Protein Data Bank and using data from the ChEMBL database. uorsy.com Similarly, chemical companies like ChemDiv offer curated steroid-like libraries containing hundreds of compounds for screening purposes. chemdiv.com
Data mining can also be used to predict the biological activity of large sets of molecules. In one approach, thousands of molecules were extracted from PubChem, and their potential biological activity was predicted using a pre-trained machine learning model. acs.org This allows for the rapid shortlisting of promising candidates for further investigation. acs.org
Machine Learning and Artificial Intelligence for Predictive Modeling
Development of Predictive Models for Biochemical Properties
Predictive modeling is a key application of machine learning in drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build predictive models. nih.govmdpi.compharmacelera.com These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. pharmacelera.com For instance, 3D-QSAR models have been successfully developed for various inhibitors, showing high predictive accuracy. mdpi.com
| Model | Area Under the Curve (AUC) | Sensitivity | Specificity |
|---|---|---|---|
| LASSO Regression | 0.71 | 0.57 | 0.75 |
| Random Forest | 0.74 | 0.70 | 0.68 |
De Novo Molecular Design Algorithms
De novo molecular design refers to the computational generation of novel molecular structures from scratch, rather than searching existing libraries. frontiersin.org These algorithms aim to create molecules with specific desired properties, such as high binding affinity to a target receptor like the GR. frontiersin.org The design process can be either structure-based, using the receptor's binding site information, or ligand-based, learning from the structures of known active compounds. frontiersin.org
Q & A
Q. What frameworks are recommended for integrating this compound’s mechanistic data into broader pharmacological models?
- Methodological Answer : Develop a systems pharmacology model using platforms like COPASI or MATLAB to simulate compound behavior across biological scales (molecular to organ-level). Validate with time-resolved pharmacokinetic-pharmacodynamic (PK-PD) studies and Bayesian inference to refine parameter estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
